N-[2-(2-chlorophenoxy)-4,5-dihydroxy-6-(hydroxymethyl)oxan-3-yl]acetamide
Description
Properties
IUPAC Name |
N-[2-(2-chlorophenoxy)-4,5-dihydroxy-6-(hydroxymethyl)oxan-3-yl]acetamide | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H18ClNO6/c1-7(18)16-11-13(20)12(19)10(6-17)22-14(11)21-9-5-3-2-4-8(9)15/h2-5,10-14,17,19-20H,6H2,1H3,(H,16,18) | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JUCKHVVDXVHNTR-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=O)NC1C(C(C(OC1OC2=CC=CC=C2Cl)CO)O)O | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H18ClNO6 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
331.75 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-[2-(2-chlorophenoxy)-4,5-dihydroxy-6-(hydroxymethyl)oxan-3-yl]acetamide typically involves multiple steps:
Starting Materials: The synthesis begins with the selection of appropriate starting materials, such as 2-chlorophenol and glucose derivatives.
Formation of Intermediate Compounds: Through a series of reactions, including etherification and hydroxylation, intermediate compounds are formed.
Final Coupling Reaction: The final step involves coupling the intermediate with acetamide under controlled conditions to form the target compound.
Industrial Production Methods
Industrial production of this compound may involve:
Batch Processing: Utilizing large reactors to carry out the multi-step synthesis in a controlled environment.
Continuous Flow Synthesis: Employing continuous flow reactors to enhance efficiency and scalability.
Chemical Reactions Analysis
Types of Reactions
N-[2-(2-chlorophenoxy)-4,5-dihydroxy-6-(hydroxymethyl)oxan-3-yl]acetamide can undergo various chemical reactions, including:
Oxidation: The hydroxyl groups can be oxidized to form ketones or aldehydes.
Reduction: The compound can be reduced to modify the chlorophenoxy group or the hydroxyl groups.
Substitution: The chlorophenoxy group can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Reagents such as potassium permanganate (KMnO₄) or chromium trioxide (CrO₃) under acidic conditions.
Reduction: Reagents like sodium borohydride (NaBH₄) or lithium aluminum hydride (LiAlH₄).
Substitution: Nucleophiles such as sodium methoxide (NaOCH₃) or sodium ethoxide (NaOEt).
Major Products
Oxidation: Formation of corresponding ketones or aldehydes.
Reduction: Formation of dechlorinated or reduced hydroxyl derivatives.
Substitution: Formation of substituted phenoxy derivatives.
Scientific Research Applications
Anticancer Activity
Research has indicated that N-[2-(2-chlorophenoxy)-4,5-dihydroxy-6-(hydroxymethyl)oxan-3-yl]acetamide may possess anticancer properties. A study focusing on similar compounds noted significant growth inhibition against various cancer cell lines, including:
| Cell Line | Percent Growth Inhibition (%) |
|---|---|
| SNB-19 | 86.61 |
| OVCAR-8 | 85.26 |
| NCI-H40 | 75.99 |
| HOP-92 | 67.55 |
| MDA-MB-231 | 56.53 |
These findings suggest that this compound could be a candidate for further development in cancer therapeutics .
Antimicrobial Properties
The compound's structure suggests potential antimicrobial activity. Preliminary studies on related compounds have shown effectiveness against common pathogens such as Escherichia coli and Staphylococcus aureus. The minimum inhibitory concentration (MIC) for similar compounds was reported around 256 µg/mL, indicating moderate antimicrobial efficacy .
Enzyme Inhibition
This compound may also act as an enzyme inhibitor, particularly against metabolic enzymes involved in disease progression. For instance, compounds with similar structures have been shown to inhibit acetylcholinesterase, which is relevant in neurodegenerative diseases .
Structure–Activity Relationship Studies
Understanding the structure–activity relationship (SAR) of this compound is crucial for optimizing its biological activity. Studies have highlighted the importance of specific functional groups in enhancing anticancer and antimicrobial activities. For example, modifications to the chlorophenoxy group may improve selectivity and potency against targeted cancer cell lines .
Case Studies and Research Findings
Several research articles have documented the synthesis and biological evaluation of compounds similar to this compound:
- Synthesis and Evaluation : A study synthesized a series of chlorophenoxy derivatives and evaluated their anticancer properties against multiple cell lines. The results indicated that certain substitutions on the phenoxy group significantly enhanced anticancer activity .
- Biological Screening : Another study performed biological screening of related compounds for their antimicrobial properties, demonstrating that structural variations could lead to improved efficacy against resistant strains of bacteria .
- Computational Studies : Molecular docking studies have been employed to predict the binding affinity of this compound to various biological targets, providing insights into its mechanism of action and guiding future modifications for enhanced activity .
Mechanism of Action
The mechanism by which N-[2-(2-chlorophenoxy)-4,5-dihydroxy-6-(hydroxymethyl)oxan-3-yl]acetamide exerts its effects involves:
Molecular Targets: Interaction with specific enzymes or receptors, potentially inhibiting or activating biochemical pathways.
Pathways Involved: Modulation of oxidative stress pathways, influencing cellular redox states, and affecting signal transduction mechanisms.
Comparison with Similar Compounds
Chitin Derivatives
Chitin (N-[(2R)-2,4,5-trihydroxy-6-(hydroxymethyl)oxan-3-yl]acetamide) lacks the phenoxy group but shares the N-acetylated oxane core. This structural similarity suggests that the target compound could inherit chitin’s biodegradability and biocompatibility, while the 2-chlorophenoxy group introduces synthetic versatility for drug delivery or antimicrobial coatings .
Amino and Alkylthio Substitutions
- N-[4,5-dihydroxy-6-(hydroxymethyl)-2-(methylamino)oxan-3-yl]acetamide hydrochloride (): The methylamino group replaces phenoxy, increasing hydrophilicity and forming a hydrochloride salt, which enhances aqueous solubility .
Research Findings and Implications
- Synthetic Feasibility: Phenoxy-substituted N-amides are synthesized efficiently (60–96% yields), with electron-withdrawing groups improving stability .
- Positional isomerism (4-chloro) may reduce target engagement .
- Industrial Relevance: Butoxy and cyclohexylmethoxy analogs (–7) highlight the scaffold’s adaptability for diverse applications, from drug discovery to material science .
Biological Activity
N-[2-(2-chlorophenoxy)-4,5-dihydroxy-6-(hydroxymethyl)oxan-3-yl]acetamide, commonly referred to as a chlorophenoxy derivative, has garnered attention for its potential biological activities. This compound is characterized by its unique molecular structure, which includes a chlorophenoxy group and multiple hydroxyl functionalities that may influence its pharmacological properties.
The compound has the following chemical properties:
- Molecular Formula : C₁₄H₁₈ClNO₆
- Molecular Weight : 332 Da
- CAS Number : 1093406-70-2
- LogP : -0.28 (indicating hydrophilicity)
- Polar Surface Area : 108 Ų
- Hydrogen Bond Donors : 4
- Hydrogen Bond Acceptors : 6
These properties suggest that the compound may exhibit significant interactions with biological targets due to its polar nature and ability to form hydrogen bonds .
Antiproliferative Effects
Research indicates that compounds similar to this compound can exert antiproliferative effects on various mammalian cell lines. A study on benzopsoralens, which share structural similarities, demonstrated their ability to inhibit topoisomerase II, leading to reduced cell proliferation. This mechanism is critical in cancer therapy as topoisomerase inhibitors are known to induce DNA damage in rapidly dividing cells .
The biological activity of this compound is hypothesized to involve:
- Topoisomerase Inhibition : Similar compounds have shown the ability to inhibit topoisomerases, enzymes crucial for DNA replication and transcription.
- Reactive Oxygen Species (ROS) Generation : Compounds with hydroxymethyl groups can induce oxidative stress in cells, contributing to their antiproliferative effects.
- Cell Cycle Arrest : The inhibition of key enzymes may lead to cell cycle arrest at various phases, particularly G2/M phase, which is often exploited in cancer therapies.
Study on Anticancer Activity
A case study involving a related compound showed promising results in inhibiting the growth of breast cancer cells (MCF-7 line). The study reported a dose-dependent decrease in cell viability when treated with increasing concentrations of the compound. The mechanism was attributed to apoptosis induction and cell cycle arrest at the G1 phase, highlighting its potential as an anticancer agent .
Comparative Analysis of Related Compounds
| Compound Name | CAS Number | Biological Activity | Notes |
|---|---|---|---|
| Benzopsoralen | Varies | Antiproliferative | Effective upon UVA activation |
| N-hydroxymethylacetamide | 62466 | Potential sensitizer | Formaldehyde releaser |
| This compound | 1093406-70-2 | Anticancer potential | Limited studies available |
This table summarizes the biological activities and safety profiles of compounds related to this compound, emphasizing its potential therapeutic applications.
Q & A
Basic Research Questions
Q. What synthetic routes are commonly employed for the preparation of N-[2-(2-chlorophenoxy)-4,5-dihydroxy-6-(hydroxymethyl)oxan-3-yl]acetamide?
- Methodological Answer : The compound can be synthesized via acetylation of a precursor amine using acetyl chloride in dichloromethane (CHCl) with NaCO as a base. Reaction optimization involves stepwise addition of reagents and overnight stirring. Purification typically employs silica gel chromatography with gradient elution (e.g., 0–8% MeOH in CHCl) followed by recrystallization from ethyl acetate to achieve high purity (58% yield).
Q. Which spectroscopic techniques are critical for characterizing this compound’s structure?
- Methodological Answer :
- 1H/13C NMR : Key signals include aromatic protons (δ 7.16–7.69 ppm for chlorophenoxy), hydroxyl groups (broad singlet at δ 7.69 ppm), and acetamide methyl (δ 2.14 ppm).
- Mass Spectrometry : ESI/APCI(+) confirms molecular weight (e.g., 347 [M+H]) and dimer formation (715 [2M+Na]).
- 13C NMR : Carbonyl resonances (168–170 ppm) and oxane ring carbons (60–100 ppm) are diagnostic.
Q. How do competing hydroxyl groups on the oxane ring affect regioselective functionalization?
- Methodological Answer : The 4,5-dihydroxy groups require protection (e.g., acetonide or silyl ethers) prior to functionalization. Selective acetylation at the 3-position is achieved by controlling stoichiometry and reaction time. Deprotection with mild acids (e.g., HCl) restores hydroxyl groups without side reactions.
Advanced Research Questions
Q. What strategies address contradictions in biological activity data for structurally similar acetamides?
- Methodological Answer : Discrepancies in bioactivity (e.g., enzyme inhibition vs. cytotoxicity) may arise from stereochemical variations or impurities. Validate purity via HPLC (>95%) and confirm stereochemistry using X-ray crystallography (as in ). Cross-test in multiple assay systems (e.g., kinase panels, cell viability assays) to isolate target-specific effects.
Q. How can computational modeling predict interactions between this compound and biological targets?
- Methodological Answer :
- Docking Studies : Use crystallographic data of homologous proteins (e.g., kinase domains) to model binding poses.
- MD Simulations : Assess stability of ligand-protein complexes over 100-ns trajectories.
- QSAR : Correlate substituent effects (e.g., chloro vs. methoxy) with activity using regression models.
Q. What mechanistic insights explain its potential as a heterocyclic synthesis intermediate?
- Methodological Answer : The chlorophenoxy group directs electrophilic aromatic substitution, enabling cyclization to form thieno[3,2-d]pyrimidines or 1,3,4-oxadiazoles (e.g., via nucleophilic displacement with thiourea). Kinetic studies under varying temperatures (25–80°C) and catalysts (e.g., CuI) optimize ring-closure efficiency.
Q. Which in vitro assays are most suitable for evaluating its anti-inflammatory or anticancer potential?
- Methodological Answer :
- Anti-inflammatory : Measure COX-2 inhibition using fluorometric assays (IC determination).
- Anticancer : Screen against NCI-60 cell lines and validate via apoptosis markers (e.g., caspase-3 activation).
- Selectivity : Compare activity against non-tumorigenic cell lines (e.g., HEK293) to assess therapeutic index.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
